Cas no 3613-06-7 (3-Methyl-1H-indole-5-carbonitrile)
3-Methyl-1H-indole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1H-indole-5-carbonitrile
- 1H-INDOLE-5-CARBONITRILE,3-METHYL-
- 3-Methyl-5-cyanoindol
- 3-methyl-5-cyanoindole
- 3-methyl-indole-5-carbonitrile
- 5-Cyan-3-methyl-indol
- AK109639
- KB-236526
- SureCN733659
- MFCD15523476
- DTXSID50726824
- AS-44094
- AKOS016009314
- SCHEMBL733659
- 3613-06-7
- LENPHOSQASNAFC-UHFFFAOYSA-N
- DB-357193
- CS-0103492
-
- MDL: MFCD15523476
- Inchi: 1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3
- InChI Key: LENPHOSQASNAFC-UHFFFAOYSA-N
- SMILES: N1C=C(C)C2C=C(C#N)C=CC1=2
Computed Properties
- Exact Mass: 156.068748264g/mol
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 39.6Ų
3-Methyl-1H-indole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53175-1g |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | 97% | 1g |
¥1953.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53175-100mg |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | 97% | 100mg |
¥521.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53175-250mg |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | 97% | 250mg |
¥782.0 | 2024-07-16 | |
| Alichem | A199009971-250mg |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | 95% | 250mg |
$318.86 | 2023-09-02 | |
| Alichem | A199009971-1g |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | 95% | 1g |
$751.44 | 2023-09-02 | |
| Chemenu | CM149161-1g |
3-methyl-1H-indole-5-carbonitrile |
3613-06-7 | 95% | 1g |
$926 | 2021-08-05 | |
| Chemenu | CM149161-250mg |
3-methyl-1H-indole-5-carbonitrile |
3613-06-7 | 95%+ | 250mg |
$194 | 2023-02-02 | |
| Chemenu | CM149161-1g |
3-methyl-1H-indole-5-carbonitrile |
3613-06-7 | 95%+ | 1g |
$455 | 2023-02-02 | |
| Apollo Scientific | OR510006-250mg |
3-Methyl-1H-indole-5-carbonitrile |
3613-06-7 | >97% | 250mg |
£123.00 | 2025-02-20 | |
| abcr | AB542746-250 mg |
3-Methyl-1H-indole-5-carbonitrile; . |
3613-06-7 | 250MG |
€293.50 | 2023-04-14 |
3-Methyl-1H-indole-5-carbonitrile Suppliers
3-Methyl-1H-indole-5-carbonitrile Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-Methyl-1H-indole-5-carbonitrile
Exploring the Properties and Applications of 3-Methyl-1H-indole-5-carbonitrile
3-Methyl-1H-indole-5-carbonitrile (CAS No. 3613-06-7) is a fascinating organic compound with a unique structure that has garnered significant attention in various fields of chemistry and pharmacology. This compound, also referred to as indole carbonitrile derivative, belongs to the indole family, which is renowned for its versatile applications in drug discovery and materials science. The indole ring at the core of this molecule contributes to its aromaticity and reactivity, making it a valuable building block in organic synthesis.
The chemical structure of 3-Methyl-1H-indole-5-carbonitrile consists of an indole ring substituted with a methyl group at position 3 and a cyano group at position 5. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The cyano group (CN) is an electron-withdrawing substituent, which can modulate the electronic environment of the indole ring, potentially enhancing its ability to interact with biological targets such as enzymes or receptors.
Recent studies have highlighted the potential of indole derivatives like 3-Methyl-1H-indole-5-carbonitrile in drug design. For instance, researchers have explored its role as a lead compound in the development of kinase inhibitors, which are crucial for treating various diseases including cancer. The cyano group in this compound has been shown to enhance binding affinity to certain protein targets, making it a promising candidate for further optimization in medicinal chemistry.
In addition to its pharmacological applications, 3-Methyl-1H-indole-5-carbonitrile has also found utility in materials science. Its aromaticity and conjugated system make it suitable for applications in organic electronics, such as semiconductors and light-emitting materials. Recent advancements in this area have demonstrated that indole-based compounds can exhibit desirable electronic properties, paving the way for their use in next-generation electronic devices.
The synthesis of 3-Methyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions, often starting from readily available indole derivatives. The introduction of the methyl and cyano groups can be achieved through various methods, including nucleophilic substitution or coupling reactions. These synthetic routes are continuously being optimized to improve yield and selectivity, ensuring that this compound remains accessible for both academic research and industrial applications.
From an environmental standpoint, the production and handling of 3-Methyl-1H-indole-5-carbonitrile must adhere to strict safety protocols. While it is not classified as a hazardous chemical under normal conditions, proper precautions should be taken during synthesis and storage to minimize any potential risks associated with organic compounds.
In conclusion, 3-Methyl-1H-indole-5-carbonitrile (CAS No. 3613-06-7) is a versatile compound with a wide range of applications across chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.
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